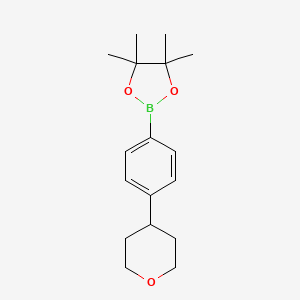

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLXOYKSKYTGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. With a focus on practical applications and the underlying chemical principles, this document serves as a critical resource for professionals in drug discovery and materials science.

Core Compound Identification and Properties

CAS Number: 1312479-26-7[1][2][3]

This compound is a key building block in synthetic chemistry, valued for its stability and reactivity in cross-coupling reactions. The tetrahydropyran moiety introduces a non-planar, saturated heterocyclic system, which can be a desirable feature in medicinal chemistry for improving physicochemical properties of drug candidates.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C17H25BO3 | [1][2] |

| Molecular Weight | 288.19 g/mol | [1] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane | [2] |

| Purity | ≥ 97% | [1] |

| Appearance | Solid |

The pinacol ester group provides enhanced stability compared to the corresponding free boronic acid, making it less susceptible to protodeboronation and oxidation. This stability allows for longer storage and use under a wider range of reaction conditions without significant degradation of the reagent.[4]

Synthesis and Mechanistic Considerations

The synthesis of aryl boronic acid pinacol esters typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a boron source like bis(pinacolato)diboron (B2pin2).

Generalized Synthetic Workflow:

Caption: Generalized synthetic pathway for aryl boronic acid pinacol esters.

Detailed Protocol for a Related Synthesis: A representative synthesis of a similar boronic acid pinacol ester involves the following steps[5]:

-

Bromination (if starting from the unhalogenated arene): Treatment of the parent arene with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.

-

Formation of the Organometallic Reagent: Reaction of the aryl bromide with butyl lithium (BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the corresponding aryllithium species.

-

Borylation: Addition of bis(pinacolato)diboron (B2pin2) to the aryllithium intermediate.

-

Workup and Purification: Quenching the reaction with a suitable aqueous solution, followed by extraction and purification via column chromatography to yield the desired boronic acid pinacol ester.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as organometallic intermediates (Grignard and organolithium reagents) are highly reactive towards protic sources, which would lead to quenching and reduced yields.

-

Low Temperatures: The formation of the aryllithium reagent is performed at low temperatures to prevent side reactions, such as decomposition of the reagent or reaction with the solvent.

-

Palladium Catalysis: In some methods, particularly those involving direct C-H borylation or coupling with less reactive halides, a palladium catalyst (e.g., Pd(PPh3)4) is employed to facilitate the reaction.[5]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern pharmaceutical synthesis.[6][7]

The Suzuki-Miyaura Coupling Reaction:

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Advantages in Drug Development:

-

Versatility: This reagent can be coupled with a wide variety of aryl and vinyl halides or triflates, enabling the synthesis of diverse molecular scaffolds.[6][7]

-

Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its tolerance of a broad range of functional groups, which is crucial in the synthesis of complex, multi-functional drug molecules.[8]

-

Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring is a common motif in approved drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability, and it can also serve as a hydrogen bond acceptor.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its stability, coupled with its reactivity in the robust Suzuki-Miyaura cross-coupling reaction, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction conditions is paramount for its effective utilization in the laboratory.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1312479-26-7|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester, a key building block in modern organic synthesis. The document details its molecular weight, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its critical applications in palladium-catalyzed cross-coupling reactions, offering insights for researchers, scientists, and professionals in drug development. This guide aims to serve as an in-depth resource, grounded in scientific principles and practical laboratory applications.

Introduction

This compound, a derivative of phenylboronic acid, has emerged as a versatile reagent in synthetic chemistry. Its structural combination of a phenylboronic acid moiety protected by a pinacol group and a tetrahydropyran substituent makes it particularly valuable. The pinacol ester enhances the stability of the boronic acid, making it less susceptible to dehydration and protodeboronation, which simplifies handling and improves reaction reproducibility.[1] This enhanced stability is a significant advantage in complex multi-step syntheses often required in pharmaceutical and materials science research.[1][2]

The tetrahydropyran group, a saturated heterocyclic ether, can influence the molecule's solubility and steric properties, which can be strategically utilized in the design of novel compounds. This guide will delve into the fundamental characteristics of this compound, providing a robust framework for its effective use in a laboratory setting.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. This section outlines the key characteristics of this compound.

Molecular Weight and Formula

The precise molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅BO₃ | [3][4][5] |

| Average Molecular Weight | 288.19 g/mol | [3][5] |

| Monoisotopic/Exact Mass | 288.1896748 Da | [4] |

Structural and Chemical Identifiers

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |

| CAS Number | 1312479-26-7 |

| PubChem CID | 67249753[4] |

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage Conditions | Inert atmosphere, room temperature[5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves a palladium-catalyzed cross-coupling reaction.

General Synthesis Workflow

A representative synthesis involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

References

4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester structure

<Technical Guide: 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester >

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of this compound, a versatile and increasingly important reagent in modern organic synthesis. We will delve into its structural attributes, synthesis, and characterization, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical application and mechanistic considerations of this compound.

Introduction: The Emergence of a Key Building Block

This compound, with the chemical formula C17H25BO3, has gained significant traction in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique combination of a stable, yet reactive, boronic acid pinacol ester functional group and the presence of a tetrahydropyran (THP) moiety. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, facilitating purification and storage while still participating efficiently in a variety of cross-coupling reactions. The THP group, a saturated heterocyclic ether, can influence the steric and electronic properties of the molecule, and its presence is often found in bioactive compounds. This guide will explore the synthesis, characterization, and key applications of this valuable synthetic intermediate.

Structural Elucidation and Physicochemical Properties

The structure of this compound consists of a central phenyl ring substituted at the 1-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 4-position with a tetrahydropyran-4-yl group.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C17H25BO3 | [1] |

| Molecular Weight | 288.19 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥ 95-97% | [2][4] |

| Storage | Inert atmosphere, room temperature | [3] |

These properties highlight the compound's stability under standard laboratory conditions, a crucial factor for its reliable use in multi-step synthetic sequences.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation. A common synthetic route starts from a readily available halo-substituted precursor.

Illustrative Synthetic Workflow

A representative synthesis involves the reaction of a brominated precursor with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a suitable base.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Exemplary)

-

To a solution of 4-(4-bromophenyl)tetrahydropyran (1.0 equiv) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 equiv) and a base like potassium acetate (3.0 equiv).

-

De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Disclaimer: This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

Structural Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons as doublets in the range of δ 7.2-7.8 ppm. Signals for the tetrahydropyran ring protons, typically multiplets between δ 1.6-4.1 ppm. A characteristic singlet for the twelve methyl protons of the pinacol group around δ 1.3 ppm. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 125-150 ppm. Signals for the tetrahydropyran ring carbons. A signal for the quaternary carbons of the pinacol group around δ 84 ppm and the methyl carbons around δ 25 ppm. |

| Mass Spec. | The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated exact mass (288.1897 Da).[1] |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] The pinacol ester serves as a stable and efficient coupling partner with a wide range of organic halides and triflates.

Mechanistic Rationale

The Suzuki-Miyaura coupling cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a pinacol boronic ester can influence the transmetalation step, which is often rate-limiting.[5]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The stability and handling advantages of pinacol boronic esters make them highly valuable in complex molecule synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents.[7][8]

Sample Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv), the desired aryl halide or triflate (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

De-gas the mixture and then heat it to reflux under an inert atmosphere.

-

Monitor the reaction until completion.

-

After cooling, perform a standard aqueous workup.

-

Purify the resulting biaryl product via column chromatography or recrystallization.

Role in Drug Discovery and Materials Science

The tetrahydropyran motif is a common feature in many biologically active molecules and approved drugs. The ability to readily install the 4-(tetrahydropyran-4-yl)phenyl group onto various molecular scaffolds using this compound makes it a valuable tool in drug discovery programs.[7][8] Its application extends to the synthesis of novel organic materials where the properties of the resulting compounds can be fine-tuned by incorporating this specific substituent.

Conclusion: A Versatile and Enabling Reagent

This compound has established itself as a cornerstone reagent in modern organic synthesis. Its stability, predictable reactivity, and the synthetic versatility it offers through the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale discovery to larger-scale process development.

References

- 1. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. 1312479-26-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [cymitquimica.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of Arylboronic Esters

Within the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, arylboronic acids and their corresponding esters stand as indispensable building blocks. Their prominence is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] Among the vast array of available arylboronic esters, 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester has emerged as a particularly valuable intermediate. The tetrahydropyran (THP) moiety is a common motif in biologically active molecules, often imparting favorable pharmacokinetic properties. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important compound, delving into the mechanistic rationale behind the procedural steps and offering insights gleaned from extensive practical application.

Synthetic Strategy: The Miyaura Borylation

The most reliable and widely adopted method for the synthesis of arylboronic acid pinacol esters from aryl halides is the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and proceeds under relatively mild conditions, making it an ideal choice for complex molecule synthesis.[2][3] The overall transformation for the synthesis of this compound is depicted below:

Caption: Overall synthetic scheme for the Miyaura borylation.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.[1]

-

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center.[2][5]

-

Reductive Elimination: The desired arylboronic ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each component and condition chosen to ensure optimal yield and purity.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromo-1-(tetrahydropyran-4-yl)benzene | C₁₁H₁₃BrO | 241.12 | 1.0 g | 4.15 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.26 g | 4.98 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.15 g | 0.21 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.22 g | 12.45 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-(tetrahydropyran-4-yl)benzene (1.0 g, 4.15 mmol), bis(pinacolato)diboron (1.26 g, 4.98 mmol), and potassium acetate (1.22 g, 12.45 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) to the flask, followed by the addition of Pd(dppf)Cl₂ (0.15 g, 0.21 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford this compound as a white to off-white solid.

Mechanistic Insights and Rationale

A deeper understanding of the reaction mechanism allows for informed troubleshooting and optimization.

Caption: The catalytic cycle of the Miyaura borylation reaction.

-

The Catalyst: Pd(dppf)Cl₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species.[7] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the desired catalytic activity.[8]

-

The Base: Potassium acetate (KOAc) plays a critical role. It is a weak base that is strong enough to facilitate the transmetalation step without promoting significant hydrolysis of the boronic ester product or the competing Suzuki coupling side reaction.[3][5] The acetate anion exchanges with the halide on the palladium center, forming a more reactive palladium-acetate complex that readily undergoes transmetalation with the diboron reagent.[3]

-

The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the pinacol boronate group.[3]

-

The Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which allows for elevated reaction temperatures.[6]

Characterization and Purity Analysis

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons, the protons of the tetrahydropyran ring, and a sharp singlet for the twelve equivalent methyl protons of the pinacol group around 1.3 ppm.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the carbons of the tetrahydropyran ring, and the quaternary carbons of the pinacol group will be present.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₂₅BO₃, MW = 288.19) should be observed.

-

Chromatographic Purity: High-performance liquid chromatography (HPLC) or GC analysis can be used to determine the purity of the final product. It is important to note that pinacol boronic esters can be susceptible to hydrolysis on silica gel, so care must be taken during chromatography.[9][10][11]

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-quality catalyst. |

| Insufficient temperature | Increase the reaction temperature to the higher end of the recommended range (e.g., 100 °C). | |

| Formation of byproducts (e.g., Suzuki coupling) | Base is too strong | Use a weaker base like potassium acetate. Avoid stronger bases such as hydroxides or alkoxides.[3] |

| Presence of water | Ensure all reagents and solvents are anhydrous. | |

| Difficulty in purification | Hydrolysis of the product on silica gel | Minimize the time the product is on the silica gel column. Consider using a less polar solvent system or alternative purification methods like crystallization. |

Conclusion

The Miyaura borylation provides a robust and efficient pathway for the synthesis of this compound. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide serves as a comprehensive resource for scientists and professionals in drug development, offering both a detailed protocol and the fundamental knowledge required for successful synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester: Commercial Availability and Synthetic Utility

Introduction: A Versatile Building Block for Modern Organic Synthesis

In the landscape of contemporary organic chemistry, particularly within the realm of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids and their derivatives have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester stands out as a particularly valuable building block. Its structure, featuring a stable pinacol boronate ester and a tetrahydropyran (THP) moiety, offers a unique combination of reactivity and functionality. The THP group, a common motif in medicinal chemistry, can influence physicochemical properties such as solubility and metabolic stability, making this reagent highly attractive for drug discovery programs.[1][2]

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A thorough understanding of a reagent's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1312479-26-7 | [3] |

| Molecular Formula | C₁₇H₂₅BO₃ | [3][4] |

| Molecular Weight | 288.19 g/mol | [3][4] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane | [3] |

| Synonyms | 4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane | [3] |

| Appearance | Typically a solid | Inferred from similar compounds[5][6] |

Commercial Availability: Sourcing and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The pinacol ester form offers enhanced stability compared to the corresponding free boronic acid, making it less susceptible to degradation and easier to handle and store.[7] When sourcing this reagent, it is crucial to consider purity, which is typically offered at ≥97%.

| Supplier | Purity | Available Pack Sizes |

| Biotuva Life Sciences | ≥ 97% | 250mg, 5g |

| BoronPharm | 98% Min | Bulk supply available upon request |

| Apollo Scientific | Not specified | 5g, 25g, 100g, 500g (listed as out of stock with a lead time) |

| Boron Molecular | >97% | 25g, 100g |

| Chem-Impex | ≥ 97% (NMR) | Not specified |

| Sigma-Aldrich | Not specified | Available through their catalog |

Availability and pack sizes are subject to change and should be confirmed with the respective suppliers.

Synthetic Strategy: A Representative Protocol

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A common and effective method involves a palladium-catalyzed cross-coupling reaction, specifically a Miyaura borylation, of a suitable aryl halide with bis(pinacolato)diboron (B₂pin₂).

The logical workflow for a representative synthesis is outlined below. The choice of a palladium catalyst and a suitable base is critical for achieving high yields. The reaction proceeds via a catalytic cycle analogous to the Suzuki-Miyaura coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]

- 6. 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid pinacol ester AldrichCPR 470478-90-1 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for understanding and determining the solubility of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester in a range of common organic solvents. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its solubility is paramount for reaction optimization, purification, and overall process efficiency. This document outlines the key molecular features influencing solubility, provides a curated list of solvents for evaluation, and presents a rigorous, step-by-step experimental protocol for generating reliable quantitative solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible results for researchers in both academic and industrial settings.

Introduction: The Critical Role of Solubility in the Application of Arylboronic Acid Pinacol Esters

This compound is a valuable reagent in organic synthesis, prized for its stability and versatility in carbon-carbon bond formation. The success of reactions employing this reagent, most notably the Suzuki-Miyaura coupling, is intrinsically linked to the solubility of all components in the chosen solvent system.[1] Poor solubility can lead to heterogeneous reaction mixtures, resulting in diminished reaction rates, incomplete conversions, and challenges in product isolation and purification.

This guide addresses the critical need for a systematic approach to determining the solubility of this specific boronic acid pinacol ester. By understanding the interplay between the solute's molecular structure and the physicochemical properties of the solvent, researchers can make informed decisions to enhance reaction outcomes and streamline downstream processing.

Molecular Structure and its Implications for Solubility

The solubility of this compound is governed by the combined physicochemical contributions of its constituent parts: the phenylboronic acid pinacol ester core and the tetrahydropyran substituent.

-

Phenylboronic Acid Pinacol Ester Core: The esterification of the boronic acid with pinacol is a key structural feature that significantly enhances its stability and solubility in organic solvents compared to the parent boronic acid.[2][3][4] The pinacol group introduces lipophilic character, which generally improves solubility in less polar organic media.

-

Tetrahydropyran (THP) Substituent: The tetrahydropyran ring is a cyclic ether. While the ether oxygen can participate in hydrogen bonding as an acceptor, the overall character of the THP ring is largely nonpolar. The presence of this group can influence the molecule's overall polarity and its interactions with different solvents.[5] In many cases, the addition of a THP group can enhance solubility in a variety of organic solvents.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate to low polarity.

Strategic Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility determination should be guided by their relevance to the intended application of the boronic acid pinacol ester. For Suzuki-Miyaura coupling reactions, a variety of solvents are commonly employed.[1] The following table provides a curated list of recommended solvents for initial solubility screening, categorized by their polarity and common applications.

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Rationale for Inclusion |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Widely used in Suzuki-Miyaura coupling; good for dissolving a range of organic compounds. |

| 1,4-Dioxane | 2.2 | Another common solvent for cross-coupling reactions.[1] | |

| Aromatic Hydrocarbons | Toluene | 2.4 | Frequently used in Suzuki-Miyaura coupling, often at elevated temperatures. |

| Amides | N,N-Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent capable of dissolving many organic compounds; used in specific Suzuki-Miyaura protocols.[1] |

| Alcohols | Methanol (MeOH) | 32.7 | A polar protic solvent; its utility should be assessed, though it can participate in transesterification. |

| Isopropanol (IPA) | 18.3 | A less polar protic solvent. | |

| Esters | Ethyl Acetate (EtOAc) | 6.0 | A moderately polar solvent, common in organic synthesis and chromatography. |

| Chlorinated Solvents | Dichloromethane (DCM) | 9.1 | A versatile solvent for a wide range of organic compounds. |

| Nitriles | Acetonitrile (ACN) | 37.5 | A polar aprotic solvent, often used in analytical chemistry (e.g., HPLC). |

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and reproducible method for determining the equilibrium solubility of this compound in the selected organic solvents. The method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Slurries:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that a saturated solution is achieved. A starting point is to add approximately 50-100 mg of the solid.

-

To each vial, add a known volume (e.g., 2.0 mL) of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particulates.

-

-

Quantification by HPLC:

-

Rationale for HPLC: High-Performance Liquid Chromatography is a precise and accurate method for quantifying the concentration of the dissolved solute.[6][7][8][9]

-

Method Development: A suitable HPLC method must be developed and validated. A reverse-phase C18 column is often a good starting point. The mobile phase will typically consist of a mixture of acetonitrile and water or methanol and water. The detector wavelength should be set to the λmax of the compound for optimal sensitivity. It is important to use aprotic diluents for sample preparation to prevent on-column hydrolysis of the pinacol ester.[6][7]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The logical relationship for ensuring a self-validating protocol is as follows:

Caption: Core principles for a self-validating solubility protocol.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |

| 1,4-Dioxane | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | [e.g., Very soluble] |

| Methanol (MeOH) | [Experimental Value] | [Calculated Value] | [e.g., Soluble, potential for reaction] |

| Isopropanol (IPA) | [Experimental Value] | [Calculated Value] | [e.g., Moderately soluble] |

| Ethyl Acetate (EtOAc) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |

| Acetonitrile (ACN) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

Note: The terms "Freely soluble," "Soluble," etc., can be used as qualitative descriptors based on standard pharmacopeial definitions, but the quantitative data is of primary importance.

Conclusion and Future Perspectives

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible data that is essential for the effective use of this important synthetic building block. The principles and methodologies outlined here can be readily adapted for other boronic acid derivatives, contributing to a broader understanding of their physicochemical properties and facilitating their application in drug discovery and development. Future work could involve extending this solubility screening to a wider range of "green" solvents and exploring the temperature dependence of solubility to further refine reaction conditions.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester

Introduction: The rising importance of boronic acid derivatives in drug discovery

Boronic acids and their derivatives, particularly pinacol esters, have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction, has significantly accelerated the discovery and development of new therapeutic agents.[2][3] 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester is a valuable building block, incorporating a tetrahydropyran moiety that can modulate physicochemical properties such as solubility and metabolic stability in drug candidates.[4][5]

However, the utility of this and other boronic acid pinacol esters is intrinsically linked to their chemical stability. Degradation can lead to impurities, reduced reaction yields, and inaccurate stoichiometric calculations, ultimately impacting the integrity of research and the quality of pharmaceutical intermediates.[6] This guide provides an in-depth understanding of the factors governing the stability of this compound and offers best practices for its storage and handling to ensure its quality and performance.

Chemical Stability Profile

The stability of boronic acid pinacol esters is a balance of several factors, with the primary degradation pathway being hydrolysis.[7][8][9] Understanding these pathways is crucial for implementing effective storage and handling strategies.

Primary Degradation Pathways

-

Hydrolysis: The most common degradation route for boronic acid pinacol esters is the cleavage of the B-O bonds in the dioxaborolane ring by water, yielding the corresponding boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).[7][8][9] This reaction is often catalyzed by acidic or basic conditions and can even occur on the silica gel of chromatography columns during purification.[10][11]

-

Mechanism of Hydrolysis: The hydrolysis is initiated by the nucleophilic attack of water on the Lewis acidic boron atom. The presence of substituents on the phenyl ring can influence the rate of hydrolysis; electron-withdrawing groups can increase the Lewis acidity of the boron and accelerate hydrolysis, while electron-donating groups can have the opposite effect.[8]

-

-

Oxidation: Boronic acids and their esters can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[12] This can lead to the formation of phenolic byproducts. While pinacol esters are generally more resistant to oxidation than the free boronic acids, this pathway should be considered, especially for long-term storage.[13][14]

-

Protodeboronation: This is a decomposition pathway where the carbon-boron bond is cleaved, typically under acidic or basic conditions, and replaced with a carbon-hydrogen bond.[15] This results in the formation of a des-borylated impurity.

-

Trimerization (of the corresponding boronic acid): While less of a concern for the pinacol ester itself, the hydrolysis product, 4-(4-tetrahydropyranyl)phenylboronic acid, can undergo dehydration to form a cyclic trimer known as a boroxine.[14] This can complicate analysis and reduce the concentration of the active boronic acid species in subsequent reactions.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, the following storage and handling conditions are recommended for this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation, including hydrolysis and oxidation.[15][16][17] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[16] |

| Light | Amber vial or stored in the dark | Protects the compound from potential light-induced degradation.[16] |

| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Glass is generally preferred.[16][18][19] |

| Handling | In a well-ventilated area, preferably a fume hood or glovebox | Ensures user safety and minimizes exposure to atmospheric conditions.[18][19] |

Causality Behind the Recommendations:

-

Low Temperature: Chemical reactions, including degradation, have activation energy barriers. Storing the compound at a reduced temperature lowers the kinetic energy of the molecules, making it less likely that they will overcome this barrier and react.

-

Inert Atmosphere: The primary drivers of degradation for this compound are water and oxygen. By replacing the air in the storage container with an inert gas, the partial pressure of these reactive species is significantly reduced, thereby slowing down hydrolysis and oxidation.

Experimental Protocol: Stability Assessment

A robust stability testing protocol is essential to determine the shelf-life of this compound under various conditions.

Objective:

To evaluate the stability of the compound under accelerated (elevated temperature and humidity) and long-term (recommended storage) conditions.

Methodology:

-

Sample Preparation:

-

Accurately weigh samples of the compound into individual, inert vials.

-

Prepare a sufficient number of samples for each time point and condition.

-

One set of samples will be stored under the recommended conditions (2-8°C, inert atmosphere, dark).

-

Another set will be subjected to accelerated stability testing (e.g., 40°C / 75% Relative Humidity).

-

-

Time Points:

-

Accelerated: 0, 1, 2, 4, and 8 weeks.

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a powerful technique for separating and quantifying the parent compound and its potential degradants. However, care must be taken to avoid on-column hydrolysis.[9][10][11]

-

HPLC Conditions (Example):

-

Column: A column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[10][11]

-

Mobile Phase: A non-aqueous mobile phase or a mobile phase with no pH modifier can reduce hydrolysis.[10] A gradient of acetonitrile and water may be used.

-

Detector: UV detector at a wavelength where the parent compound and expected impurities have good absorbance.

-

Sample Preparation: Dissolve the sample in a dry, aprotic solvent like acetonitrile immediately before analysis.

-

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify any degradation products.

-

Plot the percentage of the parent compound versus time to determine the degradation rate.

-

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Logical Relationships in Stability Considerations

The interplay between the compound's intrinsic properties and external factors dictates its stability.

Caption: Interplay of factors influencing the stability of boronic acid pinacol esters.

Conclusion

This compound is a robust and versatile reagent when stored and handled correctly. Its primary vulnerability is hydrolysis, which can be effectively mitigated by stringent control of temperature and exclusion of moisture. By understanding the chemical principles behind its stability and implementing the recommended protocols, researchers, scientists, and drug development professionals can ensure the integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. benchchem.com [benchchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling with 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Introduction: Strategic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and tolerance of diverse functional groups in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is fundamental to the construction of biaryl and styrenyl frameworks, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a particularly strategic reagent: 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester . This molecule offers two key advantages integrated into a single, bench-stable reagent:

-

The Pinacol Ester: Boronic acid pinacol esters exhibit superior stability compared to their corresponding free boronic acids. They are less susceptible to common side reactions like protodeboronation and the formation of inactive trimeric boroxine anhydrides.[4][5] This enhanced stability ensures a longer shelf-life, simplifies handling, and leads to more reproducible reaction outcomes.[5]

-

The Tetrahydropyranyl (THP) Group: The THP ether is a robust protecting group for hydroxyl functionalities.[6][7] Its stability under the strongly basic conditions often required for Suzuki-Miyaura coupling makes it an ideal choice for multi-step syntheses where a masked phenol is necessary.[7][8]

By combining these features, this compound serves as a versatile building block for introducing a protected phenol moiety into complex molecular architectures, streamlining synthetic routes in drug discovery and materials science.[9]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide (C-X) bond of the organic halide (Ar¹-X). This irreversible step oxidizes the catalyst to a Palladium(II) species. The reactivity order for halides is typically I > Br > OTf >> Cl, although modern catalysts show excellent activity for aryl chlorides.[1][10][11]

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. This process requires activation by a base. The most widely accepted mechanism, the "boronate pathway," involves the base (e.g., CO₃²⁻, PO₄³⁻) coordinating to the boron atom of the boronic ester.[12][13][14] This forms a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general method for the coupling of an aryl bromide with this compound. Reaction conditions, particularly temperature and duration, may require optimization based on the specific aryl halide used.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup (The Inert Atmosphere is Crucial):

-

To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 2 mol%).

-

Rationale: Weighing solids together in the flask minimizes transfers of air-sensitive reagents. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) species, which is the active form of the catalyst.

-

-

Solvent Addition:

-

Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

-

Using a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total for a 0.5 mmol scale).

-

Rationale: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The addition of water can be beneficial, especially with boronic esters, as it may facilitate hydrolysis to the more reactive boronic acid in situ and aid in dissolving the inorganic base.[15]

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

-

Rationale: Higher temperatures are often required to drive the reaction, especially for less reactive aryl bromides or chlorides.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: This standard extractive workup removes the inorganic base, salts, and water-soluble byproducts.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

-

Rationale: Chromatography is usually necessary to remove the catalyst residues, any unreacted starting materials, and homocoupled byproducts.

-

Experimental Design and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The following table summarizes key parameters and provides expert insights for optimizing the reaction.

| Parameter | Options & Considerations | Rationale & Field-Proven Insights |

| Palladium Source | Precatalysts: Pd(dppf)Cl₂, PEPPSI-type catalystsPd(0) Sources: Pd(PPh₃)₄Pd(II) Sources: Pd(OAc)₂, Pd₂(dba)₃ (used with a ligand) | Precatalysts are often preferred as they are air-stable and are efficiently reduced to the active Pd(0) species in situ. For challenging substrates like aryl chlorides, highly active catalysts formed from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[16][17] |

| Ligand | Phosphines: PPh₃, P(t-Bu)₃, Buchwald ligands (SPhos, XPhos)NHCs: IPr, IMes | The ligand stabilizes the palladium center and modulates its reactivity. For simple aryl bromides/iodides, PPh₃ (as in Pd(PPh₃)₄) is often sufficient. For aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands are necessary to promote the difficult oxidative addition step and subsequent reductive elimination.[18] |

| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Fluorides: KF, CsF | The base is critical for activating the boronic ester.[12] K₃PO₄ is a strong, non-nucleophilic base effective for a wide range of substrates, including those sensitive to hydrolysis.[19] Cs₂CO₃ is often used for difficult couplings due to its high solubility and basicity. K₂CO₃ is a cost-effective and common choice for general applications.[20] |

| Solvent | Ethers: 1,4-Dioxane, THFAromatics: TolueneAmides: DMF, DMAc(Often used with 10-25% H₂O) | The solvent choice influences reagent solubility and reaction temperature. Dioxane/water or Toluene/water are very common systems. The water helps dissolve the base and facilitates the transmetalation step.[15] For reactions requiring higher temperatures, solvents like DMF or DMAc can be used. |

| Temperature | Room Temperature to >100 °C | While some highly active catalyst systems work at room temperature, most couplings require heating.[18] A good starting point is 80-100 °C. Microwave irradiation can dramatically shorten reaction times. |

Representative Data

The following table illustrates typical outcomes for Suzuki-Miyaura couplings involving arylboronic acid pinacol esters with various aryl halides, demonstrating the versatility of the methodology.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~85 |

| 3 | 4-Chloroacetophenone | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >95 |

| 4 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (2%) | K₃PO₄ | DMF | 100 | 6 | ~92 |

Note: These are representative examples. Yields are highly dependent on the specific substrates and precise reaction conditions.

Conclusion

This compound is a highly valuable and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its inherent stability, conferred by the pinacol ester, simplifies handling and improves reproducibility. The integrated THP protecting group is stable under typical basic coupling conditions, providing a direct route to complex biaryl structures containing a masked phenol. This makes the reagent particularly powerful for applications in medicinal chemistry and drug discovery, where the strategic introduction of functionalizable handles is paramount. By carefully selecting the catalyst, base, and solvent system, researchers can effectively leverage this building block to construct a wide array of high-value molecules.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

Palladium catalysts for coupling 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

Introduction: The Strategic Value of the Tetrahydropyranyl Moiety in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction enables the versatile coupling of organoboron compounds with organic halides, providing access to a vast array of complex molecules, most notably biaryl structures, which are prevalent in many commercial drugs.

This guide focuses on a specific, highly valuable building block: This compound . The tetrahydropyran (THP) group is a widely used motif in drug discovery, often serving as a saturated heterocyclic scaffold that can improve physicochemical properties such as solubility and metabolic stability.[3][4] Its coupling via the robust and stable pinacol boronic ester offers a reliable method for incorporating this key fragment into target molecules.[1][5]

As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps. It provides a detailed mechanistic rationale for procedural choices, a guide to selecting the optimal catalytic system, and robust protocols validated by extensive field application. Our goal is to empower researchers, scientists, and drug development professionals to execute these critical coupling reactions with confidence, efficiency, and a deep understanding of the underlying chemistry.

Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Deep Dive

A successful Suzuki-Miyaura coupling is contingent on the smooth operation of a three-step catalytic cycle orchestrated by a palladium complex. The cycle shuttles the palladium atom between its Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key stages are:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and converts the palladium to a Pd(II) species.[6][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base to form a more nucleophilic "ate" complex.[8][9] This is a critical junction where the choice of base and solvent system can dramatically influence reaction outcomes.

-

Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][10]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Pillar 2: Selecting the Optimal Catalytic System

The "catalyst" is rarely just a palladium salt; it is a system comprising a palladium source, a ligand, a base, and a solvent. The synergy between these components dictates the success of the reaction.

-

Palladium Source: Palladium(II) salts like Pd(OAc)₂ are common, cost-effective, and air-stable but require in situ reduction to the active Pd(0) state.[11] This can sometimes be a source of side reactions like boronic ester homocoupling.[1] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also widely used. Modern approaches favor "precatalysts," which are stable Pd(II) complexes that cleanly and rapidly generate the active Pd(0) species under the reaction conditions.[12][13]

-

Ligands: The Key to Reactivity and Scope: Ligands are not optional additives; they are essential controllers of the catalyst's performance. They stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its electronic and steric properties.

-

Early Generations (e.g., PPh₃): Triphenylphosphine is a classic ligand suitable for simple couplings of aryl iodides and bromides.

-

Modern Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, DavePhos): These bulky and electron-rich ligands have revolutionized Suzuki coupling.[8] They promote the crucial oxidative addition step, especially for less reactive aryl chlorides, and accelerate the final reductive elimination, leading to higher turnover numbers and allowing for reactions at lower temperatures.[8][14]

-

-

Base and Solvent: The base's primary role is to activate the boronic ester.[9] Inorganic bases like K₂CO₃ and K₃PO₄ are most common, often used in an aqueous/organic solvent mixture.[11][14] The water can play a beneficial role in the transmetalation step.[15] For base-sensitive substrates, weaker bases like KF may be employed.[9] Aprotic polar solvents like dioxane, THF, or toluene are standard choices.[1]

Table 1: Catalyst System Selection Guide

| Catalyst System (Precatalyst/Ligand) | Target Substrate | Recommended Base | Typical Solvent(s) | Temperature (°C) | Key Advantages & Considerations |

| Pd(PPh₃)₄ | Aryl Iodides, Bromides | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Classic, cost-effective. Not suitable for aryl chlorides or sterically hindered substrates. |

| Pd(OAc)₂ + SPhos | Aryl Bromides, Chlorides | K₃PO₄ | Toluene, Dioxane, THF | 80-110 | Highly versatile and robust system for a wide range of substrates, including heteroaryls.[8] |

| Pd₂(dba)₃ + P(t-Bu)₃ | Aryl Bromides, Chlorides | K₃PO₄ | Dioxane | Room Temp - 80 | Effective for room-temperature couplings of many substrates.[9] |

| XPhos Pd G3 (Precatalyst) | Challenging Aryl Chlorides, Hindered Substrates | K₃PO₄, Cs₂CO₃ | THF, Dioxane | 40-100 | Air- and moisture-stable precatalyst allows for rapid generation of the active catalyst and coupling of difficult substrates.[12] |

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be reproducible and scalable. Crucial Safety Note: Always perform these reactions in a well-ventilated fume hood. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

General Experimental Workflow

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. rjptonline.org [rjptonline.org]

- 3. chemimpex.com [chemimpex.com]

- 4. wiche.edu [wiche.edu]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. catalysis-consulting.com [catalysis-consulting.com]

Reaction conditions for Suzuki coupling using 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester

An In-Depth Guide to Suzuki-Miyaura Coupling Using 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing this compound. As a versatile and stable building block, this reagent is invaluable in the synthesis of complex biaryl structures central to pharmaceutical and materials science research. This guide moves beyond a simple recitation of steps to explain the fundamental principles governing the reaction, enabling researchers to optimize conditions, troubleshoot effectively, and adapt the methodology to a wide range of synthetic challenges.

Guiding Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction's success hinges on a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is paramount for rational optimization of reaction conditions.

The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition with the organic halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2] The next crucial step is transmetalation , where the organic moiety from the boron reagent is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species, facilitating the transfer.[1][5][6] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond in the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][4]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Key Parameters

The efficiency and success of the Suzuki coupling are highly dependent on the careful selection of several key components. This section delves into the function of each parameter, providing the rationale needed for informed experimental design.

The Boronic Ester: this compound

The choice of a pinacol ester over a free boronic acid offers significant practical advantages. Pinacol esters exhibit superior stability, making them less susceptible to common side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[7][8][9] This enhanced stability ensures a longer shelf-life and more consistent reactivity, which is crucial for reproducible results in complex syntheses.[9] The tetrahydropyran (THP) group on the phenyl ring is a common acid-labile protecting group for a phenol, adding another layer of synthetic versatility to this building block.

The Palladium Catalyst: Precursors and Ligands

The catalyst system consists of a palladium precursor and, typically, a stabilizing ligand. The choice of ligand is critical as it influences the catalyst's stability, solubility, and reactivity, particularly with challenging substrates like aryl chlorides.

| Component | Examples | Key Considerations |

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ can often be used without an additional ligand.[10] |

| Phosphine Ligands | PPh₃, P(t-Bu)₃, PCy₃, XPhos, SPhos | Electron-rich and bulky phosphine ligands accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and lower reaction temperatures.[5][11] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong electron-donating ligands that form highly stable and active palladium complexes, often showing high tolerance for a wide range of functional groups.[5] |

The Indispensable Role of the Base

The base is not a mere spectator; it is a critical activator in the catalytic cycle.[6] Its primary role is to react with the boronic ester to form an "ate" complex (e.g., [R-B(pin)(OH)]⁻). This increases the nucleophilicity of the organic group on the boron atom, thereby facilitating the crucial transmetalation step.[1][6][12]